Cas no 1241293-69-5 (2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide)
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- AKOS008151154
- EN300-26587612
- 1241293-69-5
- Z915736440
- 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide
-
- Inchi: 1S/C16H16FN3O5/c1-23-11-6-10(7-12(24-2)14(11)25-3)16(22)20-19-15(21)9-4-5-18-13(17)8-9/h4-8H,1-3H3,(H,19,21)(H,20,22)
- InChI Key: ZCDAQHINFKUYOJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CN=1)C(NNC(C1C=C(C(=C(C=1)OC)OC)OC)=O)=O
Computed Properties
- Exact Mass: 349.10739878g/mol
- Monoisotopic Mass: 349.10739878g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 98.8Ų
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26587612-0.05g |
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide |
1241293-69-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide
Introduction to 2-Fluoro-N'-(3,4,5-Trimethoxybenzoyl)pyridine-4-Carbohydrazide (CAS No. 1241293-69-5)
2-Fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide (CAS No. 1241293-69-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyridine carbohydrazides, which are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide features a pyridine ring substituted with a fluoro group at the 2-position and a hydrazide moiety at the 4-position. The hydrazide group is further functionalized with a 3,4,5-trimethoxybenzoyl moiety, which imparts additional complexity and potential for interaction with biological targets. The presence of the fluoro group and the methoxy substituents on the benzene ring enhances the lipophilicity and stability of the molecule, making it an attractive candidate for drug development.
Recent studies have explored the biological activities of 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antimicrobial activity of 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism. This makes 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide a promising lead compound for developing new antibiotics to combat multidrug-resistant bacterial infections.
In addition to its anti-inflammatory and antimicrobial properties, 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways. Furthermore, it has been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). These findings suggest that 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide may have applications in cancer therapy as a multi-targeted agent.
The synthesis of 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide typically involves several steps. The first step is the preparation of 2-fluoropyridine-4-carboxylic acid or its ester derivative. This intermediate is then converted into the corresponding hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is coupled with 3,4,5-trimethoxybenzoyl chloride to form the final product. The synthetic route is well-documented in the literature and can be optimized for large-scale production.
Despite its promising biological activities, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of disease. These studies will provide valuable insights into the potential therapeutic applications of this compound and guide future clinical trials.
In conclusion, 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide (CAS No. 1241293-69-5) is a versatile compound with a range of potential applications in medicine. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights will emerge regarding the mechanisms underlying its biological effects and its potential for clinical use.
1241293-69-5 (2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)